Structural Elucidation, Physicochemical Profiling, and Synthetic Utility of 3-Amino-3-(3-iodophenyl)propanamide
Structural Elucidation, Physicochemical Profiling, and Synthetic Utility of 3-Amino-3-(3-iodophenyl)propanamide
Executive Summary
In modern drug discovery, the architectural flexibility of a building block dictates its utility. 3-Amino-3-(3-iodophenyl)propanamide (CAS 771522-10-2) represents a highly programmable bifunctional module. It combines the proteolytic stability of a
Physicochemical Profiling & Structural Significance
Understanding the physical parameters of a scaffold is the first step in predicting its behavior in both synthetic environments and biological systems. The molecule features a primary amine at the
The quantitative data for this compound is summarized below:
| Physicochemical Property | Value | Mechanistic Implication |
| Chemical Name | 3-Amino-3-(3-iodophenyl)propanamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 771522-10-2 | Unique identifier for sourcing[2]. |
| Molecular Formula | C | Indicates a highly functionalized low-MW core. |
| Molecular Weight | 290.10 g/mol | Ideal low molecular weight for fragment-based drug design (FBDD). |
| SMILES | O=C(N)CC(N)C1=CC=CC(I)=C1 | Topological string for computational modeling. |
| Structural Class | Bifunctional: enables both peptide coupling and cross-coupling. | |
| H-Bond Donors | 2 (Primary Amine, Primary Amide) | Enhances aqueous solubility and target binding. |
| H-Bond Acceptors | 2 (Amine Nitrogen, Amide Oxygen) | Facilitates interaction with kinase/protease hinge regions. |
Data corroborated by commercial analytical standards[3].
The Role of the meta-Iodine Handle
The choice of an iodine atom at the meta position is highly deliberate. Iodine undergoes oxidative addition with Palladium(0) significantly faster than bromine or chlorine. Furthermore, the meta positioning prevents the steric hindrance that an ortho-substituent would impose on the adjacent chiral
Reaction Pathways & Visualization
The true value of 3-Amino-3-(3-iodophenyl)propanamide lies in its divergent reactivity. The following diagram maps the logical pathways a synthetic chemist can take to elaborate this scaffold.
Divergent synthetic pathways of 3-Amino-3-(3-iodophenyl)propanamide as a bifunctional scaffold.
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are two highly optimized, step-by-step methodologies for elaborating this scaffold, complete with the causality behind each experimental choice.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol outlines the C-C bond formation at the meta-iodo position.
Causality Check: Free primary amines can coordinate to Palladium, poisoning the catalyst and stalling the catalytic cycle. Therefore, in situ protection or the use of a strongly coordinating bidentate ligand is required. We utilize Pd(dppf)Cl
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, dissolve 3-Amino-3-(3-iodophenyl)propanamide (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and H
O (4:1 v/v). -
Catalyst Addition: Add K
CO (3.0 eq) as the base, followed by Pd(dppf)Cl (0.05 eq). -
Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the mixture to 80°C under continuous stirring for 4 hours.
-
Self-Validation (In-Process Control): Quench a 10
L aliquot in LC-MS grade Acetonitrile. Analyze via UPLC-MS. Validation metric: The reaction is deemed complete only when the 291[M+H] peak of the starting material is entirely consumed, replaced by the target biaryl mass. -
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na
SO , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).
Protocol 2: Hydrolytic Conversion to -Amino Acid
For researchers building
Causality Check: Why use acidic over basic hydrolysis? Basic conditions (e.g., NaOH/heat) risk triggering a retro-Michael elimination, ejecting the amine to form a substituted cinnamic acid derivative. Acidic conditions (6M HCl) protonate the amine (forming an ammonium salt), locking it in place electronically while the amide hydrolyzes.
Step-by-Step Methodology:
-
Hydrolysis: Suspend the starting material in 6M HCl (10 mL/mmol). Reflux at 100°C for 12 hours.
-
Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in Butanol:Acetic Acid:Water (BAW 4:1:1). Validation metric: A positive Ninhydrin stain at a lower R
value confirms the presence of the highly polar, free zwitterionic -amino acid. -
Isolation: Cool the mixture and evaporate the solvent under reduced pressure to yield the hydrochloride salt.
-
Zwitterion Generation: Dissolve the crude salt in minimal water and apply to a Dowex 50WX8 strongly acidic cation exchange resin. Wash with deionized water until the eluent is neutral, then elute the pure
-amino acid using 2M aqueous ammonia. Lyophilize to obtain a white powder.
Analytical Validation Standards
To establish trustworthiness, the isolated compounds must be rigorously characterized.
-
NMR Spectroscopy:
H NMR must show the disappearance of the characteristic primary amide protons (typically broad singlets around 7.0-7.5 ppm in DMSO- ) if Protocol 2 is followed. For Protocol 1, the integration of the aromatic region must reflect the newly appended aryl ring. -
Infrared (IR) Spectroscopy: A shift from the amide carbonyl stretch (
1650 cm ) to a carboxylic acid carbonyl stretch ( 1710 cm ) is the definitive self-validating marker for successful hydrolysis.
References
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Title: From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: nih.gov URL:[Link][1]
